molecular formula C18H19FN6O2 B2522394 1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 1705465-96-8

1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No.: B2522394
CAS No.: 1705465-96-8
M. Wt: 370.388
InChI Key: AHEAIZASHOQNKJ-UHFFFAOYSA-N
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Description

1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a useful research compound. Its molecular formula is C18H19FN6O2 and its molecular weight is 370.388. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds similar to 1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone involve complex processes, utilizing click chemistry approaches and various spectroscopic techniques for structural confirmation. These methods are critical in understanding the physical and chemical properties of such compounds, facilitating further applications in scientific research (Govindhan et al., 2017; Adimule et al., 2014).

Cytotoxic Studies

Cytotoxic studies are pivotal in assessing the potential therapeutic applications of chemical compounds. By evaluating the cytotoxicity against various cell lines, researchers can discern the utility of compounds in cancer research and therapy. Such studies often involve comparison with standard drugs, providing a benchmark for effectiveness (Govindhan et al., 2017; Adimule et al., 2014).

Antimicrobial and Antifungal Activities

The exploration of antimicrobial and antifungal activities is essential for the development of new therapeutic agents. By synthesizing and testing various derivatives of compounds like this compound against a spectrum of bacterial and fungal strains, researchers can identify potential new treatments for infectious diseases (Kumar et al., 2019; Mao et al., 2013).

Molecular Docking Studies

Molecular docking studies offer insights into the interactions between synthesized compounds and target proteins, elucidating potential mechanisms of action. These studies are crucial in the drug discovery process, helping to predict the affinity and binding modes of compounds to biological targets, which is invaluable in the development of more effective and selective therapeutic agents (Govindhan et al., 2017).

Properties

IUPAC Name

1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2/c19-15-6-2-1-5-14(15)18-22-16(27-23-18)8-13-4-3-7-24(9-13)17(26)10-25-12-20-11-21-25/h1-2,5-6,11-13H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEAIZASHOQNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC=N2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.